Alpha-5-Methyluridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

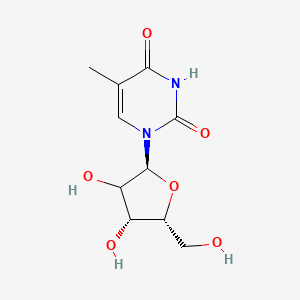

Propriétés

Formule moléculaire |

C10H14N2O6 |

|---|---|

Poids moléculaire |

258.23 g/mol |

Nom IUPAC |

1-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6+,7?,9+/m1/s1 |

Clé InChI |

DWRXFEITVBNRMK-FGEWDUNLSA-N |

SMILES isomérique |

CC1=CN(C(=O)NC1=O)[C@@H]2C([C@H]([C@H](O2)CO)O)O |

SMILES canonique |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Differences Between Alpha-5-Methyluridine and Beta-5-Methyluridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural, functional, and biochemical distinctions between the alpha (α) and beta (β) anomers of 5-methyluridine (B1664183). While the naturally occurring and biologically predominant form is Beta-5-Methyluridine, understanding the characteristics of its alpha counterpart is crucial for the rational design of novel therapeutics and research tools.

Introduction to Anomeric Stereochemistry

In nucleoside chemistry, the terms alpha (α) and beta (β) refer to the stereochemical configuration at the anomeric carbon (C1') of the ribose sugar ring. This seemingly subtle difference in the orientation of the glycosidic bond, which links the nucleobase to the sugar moiety, profoundly impacts the molecule's three-dimensional structure, stability, and interaction with biological systems.

-

Beta (β)-Anomer: The nucleobase is on the same side (cis) of the ribose ring as the C5' exocyclic carbon. This is the configuration found in naturally occurring nucleosides and nucleotides that constitute RNA and DNA.

-

Alpha (α)-Anomer: The nucleobase is on the opposite side (trans) of the ribose ring relative to the C5' exocyclic carbon. These are rare in nature but are of significant interest in medicinal chemistry.[1]

Structural and Conformational Differences

The anomeric configuration dictates the preferred conformation of the nucleoside, influencing its overall shape and ability to fit into enzyme active sites or form stable nucleic acid duplexes.

Key Conformational Parameters:

| Parameter | Beta-5-Methyluridine | This compound |

| Glycosidic Torsion Angle (χ) | Predominantly adopts an anti conformation, where the bulk of the base is oriented away from the sugar. | Can adopt both syn and anti conformations, with a higher propensity for the syn conformation in some derivatives. |

| Sugar Pucker | Typically exhibits a C2'-endo or C3'-endo conformation, which is crucial for the formation of A-form and B-form nucleic acid helices. | The sugar pucker can be influenced by the anomeric configuration, and deviations from the typical C2'/C3'-endo conformations are observed. |

| Anomeric Effect | The stabilizing interaction between the lone pair of the ring oxygen and the antibonding orbital of the C1'-N1 bond contributes to the stability of the glycosidic linkage. | The stereoelectronic interactions of the anomeric effect differ, which can influence bond lengths and angles around the anomeric center. |

Comparative Biological Activity

The distinct three-dimensional shapes of alpha and beta anomers lead to significant differences in their interactions with enzymes and other biological macromolecules.

Enzymatic Stability

A hallmark of α-nucleosides is their increased resistance to enzymatic degradation.[1]

-

Beta-5-Methyluridine: As the natural isomer, it is recognized and metabolized by various cellular enzymes, including nucleoside phosphorylases and kinases.

-

This compound: The unnatural configuration of the glycosidic bond often renders it a poor substrate or an inhibitor of enzymes that process β-nucleosides. This results in significantly higher stability in biological systems.[1] For instance, the α-anomer of 2'-deoxycytidine (B1670253) was found to be inert to deamination and enzymatic hydrolysis by E. coli enzymes, in contrast to its readily metabolized β-anomer.[1]

Incorporation into Nucleic Acids and Polymerase Interactions

The stereochemistry at the C1' position is a critical determinant for recognition by DNA and RNA polymerases.

-

Beta-5-Methyluridine: The triphosphate form (β-5-methyluridine-5'-triphosphate) can be incorporated into RNA by RNA polymerases.

-

This compound: The triphosphate of the α-anomer is generally not a substrate for polymerases. In some cases, α-nucleoside analogs have been shown to act as chain terminators or inhibitors of viral polymerases.

Antiviral and Antitumor Potential

The increased enzymatic stability and altered binding properties of α-nucleosides have made them attractive candidates for drug development. While direct comparative data for the 5-methyluridine anomers is limited, studies on other nucleoside analogs provide valuable insights.

-

Antitumor Activity: In studies of 2'-deoxy-6-thioguanosine, the β-anomer was active against L1210 murine leukemia, whereas most of the corresponding S-alkyl α-anomers were inactive. However, the α-anomer of 2'-deoxythioguanosine has shown antitumor activity, importantly with less toxicity to bone marrow than the β-anomer.[1] Some α-nucleoside derivatives have demonstrated higher selectivity for tumor cells compared to their β-counterparts.[1]

-

Antiviral Activity: The antiviral activity of nucleoside analogs is highly dependent on the specific virus and the target enzyme (e.g., reverse transcriptase, RNA-dependent RNA polymerase). While many α-anomers are inactive, some have shown potent antiviral effects. For example, in a study of pyrimido[5,4-d]pyrimidine (B1612823) ribonucleosides, both α and β anomers were synthesized and tested for antiviral and antitumor activity.

The following table summarizes cytotoxicity data for 5-substituted 2'-deoxy-β-D-ribofuranosyl-2,4-difluorobenzene nucleosides (thymidine mimics) against various cancer cell lines. While not 5-methyluridine, this data illustrates the type of comparative analysis performed for nucleoside anomers.

| Compound (Anomer) | 5-Substituent | Cell Line | Cytotoxicity (CC50, M) |

| β-anomer | H | L1210 | 1.0 x 10⁻⁴ |

| β-anomer | Me | L1210 | >1.0 x 10⁻⁴ |

| β-anomer | Cl | L1210 | 1.0 x 10⁻⁴ |

| β-anomer | I | L1210 | 1.0 x 10⁻⁴ |

| β-anomer | NH₂ | L1210 | >1.0 x 10⁻⁴ |

| β-anomer | NO₂ | L1210 | 2.5 x 10⁻⁶ |

| Thymidine (B127349) (Control) | - | L1210 | 1.0 x 10⁻⁵ |

Data adapted from a study on thymidine mimics, demonstrating the evaluation of cytotoxicity for different analogs. It's important to note that the corresponding α-anomers in this particular study were found to be inactive as antiviral agents.[1]

Experimental Protocols

Synthesis and Anomerization

The synthesis of nucleosides often yields a mixture of α and β anomers. The ratio can be influenced by the reaction conditions, including the catalyst, solvent, and temperature. A common strategy involves the stereoselective synthesis of the β-anomer, followed by anomerization to obtain the α-anomer if desired.

Example Protocol: Base-Catalyzed Anomerization of β-5-formyluridine

This protocol describes the conversion of a β-anomer to a mixture of α and β anomers, which can then be separated. A similar principle can be applied to 5-methyluridine precursors.

-

Reaction Setup: Dissolve β-5-formyluridine in a suitable solvent (e.g., methanol).

-

Base Addition: Add a strong base, such as sodium methoxide, to the solution.

-

Anomerization: Stir the reaction mixture at room temperature, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until an equilibrium mixture of α and β anomers is achieved.

-

Neutralization: Neutralize the reaction mixture with an appropriate acid (e.g., acetic acid).

-

Purification: Remove the solvent under reduced pressure. The resulting mixture of anomers can be separated by fractional crystallization or chromatography.

Characterization and Differentiation of Anomers

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques to distinguish between α and β anomers. The chemical shift and coupling constant of the anomeric proton (H1') are particularly diagnostic.

-

¹H NMR: In the β-anomer of ribonucleosides, the H1' proton typically appears as a doublet with a smaller coupling constant (J₁',₂') compared to the α-anomer.

-

¹³C NMR: The chemical shift of the anomeric carbon (C1') also differs between the two anomers.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can be used to determine the spatial proximity of protons, providing definitive evidence for the syn or anti conformation and thus helping to assign the anomeric configuration.

X-ray Crystallography: This technique provides an unambiguous determination of the three-dimensional structure of a molecule in its crystalline state, including the absolute stereochemistry at the anomeric center.

Signaling Pathways and Logical Relationships

The differential biological effects of α and β anomers can be understood through their interactions with key cellular pathways. The diagram below illustrates the general fate and potential inhibitory action of a nucleoside analog. The β-anomer is typically a substrate for phosphorylation, leading to the active triphosphate form, which can be incorporated into nucleic acids or inhibit polymerases. The α-anomer, due to its resistance to phosphorylation, is often unable to enter this pathway and may exert its effects through other mechanisms, such as allosteric inhibition of enzymes.

Conclusion

The distinction between Alpha- and Beta-5-Methyluridine is a fundamental concept with significant implications for drug discovery and chemical biology. The naturally occurring β-anomer serves as a building block for RNA and is readily processed by cellular machinery. In contrast, the synthetic α-anomer exhibits enhanced enzymatic stability and distinct conformational preferences, making it a valuable scaffold for the development of therapeutic agents with potentially improved pharmacokinetic profiles and novel mechanisms of action. A thorough understanding of these anomeric differences is essential for researchers aiming to exploit the unique properties of α-nucleosides in the design of next-generation therapeutics.

References

The Anomeric World of 5-Methyluridine: A Technical Deep Dive into its Discovery, Synthesis, and Biological Significance

For Immediate Release

A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth exploration of alpha-5-methyluridine and its more prevalent beta-anomer, ribothymidine. This whitepaper meticulously details the historical context of their discovery, provides detailed experimental protocols for their synthesis, and presents a comparative analysis of their physicochemical properties. The guide also delves into the critical biological role of ribothymidine in transfer RNA (tRNA) and its implications for protein synthesis.

The document clarifies a common point of confusion: "this compound" refers to the alpha-anomer of 5-methyluridine (B1664183), a stereoisomer of the naturally occurring and biologically significant beta-anomer, which is widely known as ribothymidine or simply 5-methyluridine (m5U). While the beta-anomer has been a subject of extensive research due to its presence in the T-loop of tRNA, the alpha-anomer remains a less-explored chemical entity.

Historical Context and Discovery

The mid-20th century was a period of fervent research in nucleoside chemistry, driven by the quest to understand the structure and function of nucleic acids. The pioneering work of Sir Alexander Todd and his collaborator A. M. Michelson laid a robust foundation for the chemical synthesis of nucleosides and nucleotides, which was instrumental for later discoveries.

The first chemical synthesis of the beta-anomer of 5-methyluridine (ribothymidine) was reported in a landmark 1956 paper by J. J. Fox and his colleagues. Their work provided a definitive method for producing this crucial nucleoside, paving the way for further investigation into its biological roles.

The synthesis of the alpha-anomer, this compound, was described in a 1964 paper by Nishimura and his team. Their research focused on the stereospecific synthesis of nucleoside anomers, demonstrating methods to control the stereochemistry of the glycosidic bond.

Physicochemical Properties: A Comparative Analysis

The alpha and beta anomers of 5-methyluridine share the same chemical formula but differ in the spatial orientation of the thymine (B56734) base relative to the ribose sugar. This seemingly subtle difference can lead to variations in their physical and chemical properties.

| Property | This compound (α-anomer) | beta-5-Methyluridine (Ribothymidine, β-anomer) |

| CAS Number | 3258-09-1 | 1463-10-1[1] |

| Molecular Formula | C₁₀H₁₄N₂O₆ | C₁₀H₁₄N₂O₆[1] |

| Molecular Weight | 258.23 g/mol | 258.23 g/mol [1] |

| Melting Point | Data not readily available in primary literature | 183-187 °C |

| Synonyms | 1-(alpha-D-Ribofuranosyl)thymine | Ribothymidine, 5-Methyluridine, m5U[1] |

Experimental Protocols

Synthesis of beta-5-Methyluridine (Ribothymidine)

The synthesis of the beta-anomer, as described by Fox et al. (1956), involves the condensation of a protected ribose derivative with thymine. A generalized workflow for this class of synthesis is depicted below.

A key step in ensuring the formation of the beta-anomer is the use of a participating group at the C2' position of the ribose sugar, which directs the incoming nucleobase to the beta-face of the anomeric carbon.

Synthesis of this compound

The stereoselective synthesis of the alpha-anomer, as explored by Nishimura et al. (1964), often involves manipulating the reaction conditions to favor the formation of the alpha-glycosidic bond. This can be achieved through various methods, including the use of non-participating groups on the sugar and specific catalysts.

Biological Significance of beta-5-Methyluridine (Ribothymidine)

The beta-anomer of 5-methyluridine, ribothymidine, is a post-transcriptional modification found in the T-loop (also known as the TΨC loop) of most transfer RNAs (tRNAs) in all domains of life.[1] This modification plays a crucial role in the proper folding and stability of the tRNA molecule.

The T-loop is a key structural motif that facilitates the tertiary interactions within the tRNA, bringing together the D-loop and the T-loop to form the characteristic L-shape of a mature tRNA. Ribothymidine contributes to the thermal stability of tRNA.[2] Studies have shown that the presence of ribothymidine in the T-loop enhances the efficiency of protein synthesis, particularly under specific cellular conditions.[3][4] The methylation of uridine (B1682114) to form ribothymidine is carried out by specific tRNA methyltransferases.

The biological significance of this compound is not well-established. As it is not a known component of natural nucleic acids, its biological activity, if any, would likely be as a synthetic nucleoside analog. Further research is needed to explore its potential as a therapeutic agent or as a tool for studying biological processes.

This technical guide serves as a valuable resource for the scientific community, providing a consolidated overview of the discovery, synthesis, and biological importance of the anomers of 5-methyluridine. By clarifying their distinct identities and summarizing the current state of knowledge, this document aims to facilitate future research in nucleoside chemistry and molecular biology.

References

The Alpha Anomer of 5-Methyluridine: A Technical Guide on a Molecule of Untapped Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyluridine (B1664183) (m5U), also known as ribothymidine, is a modified pyrimidine (B1678525) nucleoside recognized for its integral role in the structure and function of transfer RNA (tRNA). While the biological significance of the naturally occurring β-anomer is well-documented, its stereoisomer, the α-anomer of 5-methyluridine, remains a largely unexplored entity in the landscape of molecular biology and pharmacology. This technical guide synthesizes the current understanding of α-nucleosides, leveraging data from close structural analogs to infer the potential biological significance of α-5-methyluridine. We provide a comparative analysis of α- and β-anomers, present available quantitative data on the bioactivity of related α-nucleoside analogs, and detail generalized experimental protocols for the synthesis and evaluation of these compounds. This document aims to serve as a foundational resource to stimulate further investigation into the therapeutic and biological potential of α-5-methyluridine.

Introduction: The Significance of Anomeric Configuration in Nucleosides

Nucleosides, the building blocks of nucleic acids, are composed of a nucleobase attached to a ribose or deoxyribose sugar. The stereochemistry of the glycosidic bond linking the nucleobase to the anomeric carbon of the sugar moiety gives rise to two distinct anomers: β and α. In naturally occurring nucleic acids, the β-configuration is exclusively found. This configuration places the nucleobase in a cis relationship with respect to the hydroxymethyl group at the C4' position of the sugar. Conversely, the α-anomer features a trans relationship between the nucleobase and the C4' hydroxymethyl group.

While β-5-methyluridine is a common modification in the T-loop of tRNA, contributing to its structural stability, the biological role of α-5-methyluridine is not well characterized. However, the study of α-nucleosides has revealed unique properties that distinguish them from their β-counterparts, suggesting they may harbor novel biological activities.

Figure 1: Structural comparison of α- and β-anomers of 5-Methyluridine.

Properties of α-Nucleosides: A Departure from Biological Norms

Research into various α-nucleosides has uncovered several key characteristics that suggest potential biological significance for α-5-methyluridine:

-

Enzymatic Stability : α-nucleosides exhibit remarkable resistance to degradation by nucleosidases and phosphorylases. This increased stability is attributed to the altered stereochemistry of the glycosidic bond, which is not efficiently recognized by many enzymes that process natural β-nucleosides.

-

Structural Perturbations : When incorporated into oligonucleotides, α-anomers induce significant structural changes. They can form stable, parallel-stranded duplexes with complementary β-DNA or β-RNA strands, a feature that has been explored in the context of antisense therapy.

-

Biological Activity : Several studies have demonstrated that α-nucleosides can possess potent biological activities, including antiviral and antitumor effects, that are sometimes comparable to or even greater than their β-anomers.

Quantitative Data on the Bioactivity of a Close Analog: α-Thymidine Derivatives

Direct quantitative data on the biological activity of α-5-methyluridine is scarce in published literature. However, studies on its deoxy-counterpart, α-thymidine, provide valuable insights. A study on 5'-urea-α-thymidine analogues as antimalarial agents revealed that these compounds exhibit inhibitory activity against the growth of Plasmodium falciparum and its thymidylate kinase (PfTMPK).

| Compound | Target | Assay Type | Value |

| 5'-urea-α-thymidine derivative 20 | P. falciparum growth | EC50 | ~2 µM[1] |

| 5'-urea-α-thymidine derivative 26 | P. falciparum growth | EC50 | ~2 µM[1] |

| 5'-urea-α-thymidine derivative 27 | P. falciparum growth | EC50 | ~2 µM[1] |

| 5'-urea-α-thymidine derivative 28 | P. falciparum growth | EC50 | ~2 µM[1] |

| 5'-urea-α-thymidine derivative 28 | PfTMPK | Ki | 31 µM[2] |

| 5'-urea-α-thymidine derivative 30 | PfTMPK | Ki | 11 µM[2] |

Table 1: Quantitative bioactivity data for 5'-urea-α-thymidine analogues.

These findings suggest that α-anomers of pyrimidine nucleosides, including potentially α-5-methyluridine, can interact with cellular enzymes and pathways, warranting their investigation as potential therapeutic agents.

Experimental Protocols

Generalized Synthesis of α-5-Methyluridine

The synthesis of α-nucleosides can be challenging due to the thermodynamic preference for the β-anomer. However, several methods have been developed. The following is a generalized protocol based on the Vorbrüggen glycosylation.

Materials:

-

Silylated 5-methyluracil

-

1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose

-

Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) - TMSOTf)

-

Anhydrous solvent (e.g., acetonitrile)

-

Sodium methoxide (B1231860) in methanol

-

Silica (B1680970) gel for chromatography

Procedure:

-

Silylation of Nucleobase: 5-Methyluracil is silylated using an agent like N,O-bis(trimethylsilyl)acetamide (BSA) to enhance its solubility and reactivity.

-

Glycosylation Reaction: The silylated 5-methyluracil is reacted with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose in an anhydrous solvent.

-

Catalysis: A Lewis acid, such as TMSOTf, is added to catalyze the formation of the glycosidic bond. The reaction conditions (temperature, time) are controlled to influence the α/β anomer ratio.

-

Chromatographic Separation: The resulting mixture of protected α and β anomers is separated using silica gel column chromatography.

-

Deprotection: The benzoyl protecting groups are removed from the separated α-anomer using a solution of sodium methoxide in methanol.

-

Purification: The final α-5-methyluridine product is purified by recrystallization or further chromatography.

In Vitro Bioactivity Assay: Enzyme Inhibition

Objective: To determine if α-5-methyluridine inhibits a target enzyme (e.g., thymidylate kinase).

Materials:

-

Purified target enzyme

-

α-5-Methyluridine

-

Substrate for the enzyme (e.g., TMP for thymidylate kinase)

-

ATP and a regenerating system

-

Reaction buffer

-

Detection system (e.g., lactate (B86563) dehydrogenase/NADH-coupled assay for ADP formation)

Procedure:

-

Enzyme Assay Setup: A reaction mixture is prepared containing the reaction buffer, substrate, ATP, and the coupled enzyme system for detection.

-

Inhibitor Addition: Varying concentrations of α-5-methyluridine are added to the reaction wells. A control with no inhibitor is included.

-

Reaction Initiation: The reaction is initiated by the addition of the target enzyme.

-

Kinetic Measurement: The rate of the reaction is monitored over time by measuring the change in absorbance (e.g., decrease in NADH absorbance at 340 nm).

-

Data Analysis: The initial reaction velocities are plotted against the concentration of α-5-methyluridine. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is calculated from this curve. Further kinetic studies can be performed to determine the mechanism of inhibition and the Ki value.

Conceptual Frameworks and Workflows

Conceptual Signaling Pathway: Enzyme Inhibition

The data from α-thymidine analogues suggest that α-5-methyluridine could act as an inhibitor of nucleoside or nucleotide kinases. The following diagram illustrates a conceptual pathway of such inhibition.

Figure 2: Conceptual pathway of enzyme inhibition by α-5-methyluridine.

Experimental Workflow for Biological Evaluation

The investigation of a novel nucleoside analogue like α-5-methyluridine follows a structured workflow from synthesis to in vivo testing.

Figure 3: General experimental workflow for evaluating α-5-methyluridine.

Conclusion and Future Directions

The α-anomer of 5-methyluridine represents a molecular frontier with considerable, yet largely unexplored, potential. While direct studies are lacking, the established principles of α-nucleoside chemistry and biology, supported by data from the closely related α-thymidine, provide a strong rationale for its investigation. Key properties such as enhanced enzymatic stability and the potential for unique biological interactions make α-5-methyluridine a compelling candidate for drug discovery programs, particularly in the fields of antiviral, anticancer, and antiparasitic research.

Future research should focus on the efficient and stereoselective synthesis of α-5-methyluridine to enable thorough biological evaluation. A systematic screening against a panel of kinases and other enzymes involved in nucleoside metabolism is warranted. Furthermore, studies on its incorporation into oligonucleotides could reveal novel properties for antisense and RNAi applications. The systematic approach outlined in this guide provides a roadmap for unlocking the potential of this rare stereoisomer.

References

Alpha-5-Methyluridine: A Technical Whitepaper on the Postulated Mechanism of Action in Cells

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental evidence elucidating the specific mechanism of action of exogenously supplied alpha-5-methyluridine in cells is not extensively available in the current body of scientific literature. This document, therefore, presents a postulated mechanism of action based on the known biological activities of related nucleoside analogs, particularly alpha-anomeric nucleosides and 5-substituted pyrimidines. The proposed pathways and interactions detailed herein are hypothetical and require experimental validation.

Introduction

This compound is a synthetic nucleoside analog distinguished by the alpha configuration of its glycosidic bond, a stereoisomeric form of the naturally occurring beta-5-methyluridine (ribothymidine) found in transfer RNA (tRNA).[1] While beta-5-methyluridine plays a crucial role in stabilizing tRNA structure, the biological implications of its alpha-anomer are less understood.[2][3] This guide synthesizes available data on related compounds to propose a potential mechanism of action for this compound, focusing on its cellular uptake, metabolic activation, and potential interactions with key cellular machinery.

Postulated Cellular Uptake and Metabolism

For an exogenous nucleoside analog to exert a biological effect, it must first traverse the cell membrane and undergo intracellular phosphorylation to its active triphosphate form.

Cellular Uptake: It is hypothesized that this compound may be transported into cells via nucleoside transporters, although the efficiency of this process for an alpha-anomer is unknown.

Metabolic Activation: The critical step for the biological activity of most nucleoside analogs is their sequential phosphorylation to the mono-, di-, and triphosphate forms by cellular kinases. Nucleoside kinases, however, often exhibit stereoselectivity, which could present a significant barrier to the activation of this compound.[4] Should phosphorylation occur, the resulting this compound triphosphate would be the active metabolite.

Hypothetical Mechanism of Action

Assuming successful cellular uptake and metabolic activation, this compound triphosphate could interfere with cellular processes through several potential mechanisms:

Incorporation into Nucleic Acids

The triphosphate form of this compound could act as a substrate for DNA and/or RNA polymerases.

-

Impact on DNA Replication: If incorporated into DNA, the presence of a ribonucleoside with an alpha-anomeric linkage would likely cause significant helical distortion, potentially leading to stalled replication forks, induction of DNA damage responses, and ultimately, cytotoxicity. The methyl group at the 5th position of the uracil (B121893) base is analogous to thymine, suggesting it could be recognized by DNA polymerases.

-

Impact on Transcription: Incorporation into RNA by RNA polymerases is also a possibility. Studies have shown that T7 RNA polymerase can incorporate beta-5-methyluridine triphosphate into RNA transcripts.[5] The consequences of incorporating an alpha-anomer are not documented but could lead to premature transcription termination, altered RNA stability, or impaired translation.

Enzyme Inhibition

This compound or its phosphorylated forms could act as inhibitors of key cellular enzymes.

-

Polymerase Inhibition: The triphosphate metabolite might bind to the active site of DNA or RNA polymerases without being incorporated, acting as a competitive inhibitor of the natural substrates (dTTP or UTP).

-

Inhibition of Other Enzymes: Nucleoside analogs can inhibit other enzymes involved in nucleotide metabolism, such as thymidylate synthase or other enzymes in the pyrimidine (B1678525) salvage pathway.

Antiviral Activity

Many nucleoside analogs exhibit antiviral properties by targeting viral polymerases, which are often less selective than their host cell counterparts.[6][7][8] It is plausible that this compound, if activated to its triphosphate form, could act as a selective inhibitor or chain terminator of viral RNA-dependent RNA polymerases.

Quantitative Data from Related Compounds

Direct quantitative data for this compound is not available. The following table summarizes data from related nucleoside analogs to provide a contextual framework.

| Compound | Target/Assay | IC50/EC50 | Cell Line/Enzyme | Citation |

| 5-Fluorouracil | Proliferation | Varies | CHO | [6] |

| 5-Fluorouridine | Proliferation | Varies | CHO | [6] |

| 5-Fluoro-2'-deoxyuridine | Proliferation | Varies | CHO | [6] |

| Berberine | Antiviral (CHIKV) | 1.8 µM (EC50) | In vitro | [9] |

| 4'-Fluorouridine | Antiviral (CHIKV) | Varies | In vitro | [8] |

Proposed Experimental Protocols for Mechanism of Action Studies

To validate the hypothesized mechanisms of action, a series of experiments are proposed.

Cellular Uptake and Metabolism Assay

Objective: To determine if this compound is taken up by cells and phosphorylated.

Methodology:

-

Culture a relevant cell line (e.g., HeLa, HEK293) in appropriate media.

-

Treat cells with a known concentration of this compound for various time points.

-

Lyse the cells and extract intracellular metabolites.

-

Analyze the cell lysates using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to detect and quantify this compound and its potential mono-, di-, and triphosphate forms.

Cytotoxicity Assay

Objective: To assess the effect of this compound on cell viability.

Methodology (MTT Assay):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls to determine the IC50 value.[10][11]

In Vitro Polymerase Incorporation Assay

Objective: To determine if this compound triphosphate is a substrate for DNA or RNA polymerases.

Methodology:

-

Synthesize this compound triphosphate.

-

Set up in vitro reactions containing a DNA or RNA polymerase, a suitable template and primer, dNTPs or NTPs (one of which is radioactively or fluorescently labeled), and varying concentrations of this compound triphosphate.

-

Incubate the reactions to allow for nucleic acid synthesis.

-

Analyze the reaction products using gel electrophoresis and autoradiography or fluorescence imaging to detect the incorporation of the analog.

Visualizations of Postulated Mechanisms

Signaling Pathways

Caption: Postulated metabolic activation and cellular targets of this compound.

Experimental Workflow

Caption: Proposed experimental workflow to investigate the mechanism of action.

Conclusion

The mechanism of action of this compound in cells is currently not well-defined. Based on the principles of nucleoside analog pharmacology, a plausible hypothesis involves cellular uptake, phosphorylation to an active triphosphate form, and subsequent interference with nucleic acid synthesis or function. The stereochemistry of the alpha-anomeric bond is a critical factor that likely influences its recognition and processing by cellular enzymes, potentially limiting its biological activity. The experimental protocols outlined in this guide provide a roadmap for future research to elucidate the true cellular effects of this compound. Such studies are essential to determine if this compound holds any therapeutic potential as an anticancer or antiviral agent.

References

- 1. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Combinations of approved oral nucleoside analogues confer potent suppression of alphaviruses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. pnas.org [pnas.org]

- 8. 4'-Fluorouridine inhibits alphavirus replication and infection in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. files.eric.ed.gov [files.eric.ed.gov]

In Vivo Stability and Metabolism of Alpha-5-Methyluridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-5-methyluridine (α-5-methyluridine) is the alpha anomer of the naturally occurring beta-5-methyluridine, a modified pyrimidine (B1678525) nucleoside found in various RNA molecules. While the biological significance and metabolic pathways of the beta anomer are well-documented, particularly its role in stabilizing RNA structures and its incorporation into synthetic mRNA therapeutics to enhance stability and reduce immunogenicity, specific data on the in vivo behavior of the alpha anomer remains limited in publicly accessible scientific literature. This guide synthesizes the available information on the broader context of 5-methyluridine (B1664183) metabolism and provides a theoretical framework for the potential in vivo stability and metabolic fate of its alpha anomer, drawing parallels with related nucleoside analogues.

Introduction to 5-Methyluridine

5-Methyluridine (m5U), also known as ribothymidine, is a common post-transcriptional modification in transfer RNA (tRNA) and other non-coding RNAs.[1][2][3][4][5][6] This modification is crucial for the structural integrity and function of these RNA molecules. In the context of therapeutic applications, the incorporation of modified nucleosides like 5-methyluridine into synthetic messenger RNA (mRNA) has been shown to increase its stability, decrease innate immune recognition, and ultimately enhance protein expression in vivo.[1][2][3] Specifically, self-amplifying RNA (saRNA) containing 5-methyluridine has demonstrated prolonged gene expression compared to those with canonical nucleotides.[1][2]

Postulated In Vivo Stability of this compound

Predicted Metabolic Pathways of this compound

The metabolism of the naturally occurring beta-5-methyluridine involves enzymes that handle pyrimidine nucleosides. A key enzyme in pyrimidine catabolism is NUCLEOSIDE HYDROLASE 1 (NSH1) , which has been shown to hydrolyze 5-methyluridine to thymine (B56734) and ribose.[7] Another relevant enzyme is CYTIDINE DEAMINASE , which can produce 5-methyluridine through the deamination of 5-methylcytidine (B43896).[7]

The metabolic fate of the alpha anomer of 5-methyluridine is likely to follow a similar, albeit potentially less efficient, pathway. The efficiency of enzymatic reactions is highly dependent on the substrate's three-dimensional structure. Therefore, the alpha configuration might alter the binding affinity and catalytic turnover rates of these enzymes.

Below is a diagram illustrating the potential metabolic pathway.

Caption: Postulated metabolic pathway of this compound.

Experimental Protocols for In Vivo Analysis

To empirically determine the in vivo stability and metabolism of this compound, a series of pharmacokinetic studies would be required. A general experimental workflow is outlined below.

Animal Model and Dosing

-

Animal Model: Typically, rodent models such as mice or rats are used for initial pharmacokinetic studies.

-

Compound Administration: this compound would be administered, often intravenously to bypass first-pass metabolism initially, and orally to assess bioavailability.

-

Dosing: A range of doses would be tested to evaluate dose-dependent pharmacokinetics.

Sample Collection

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-administration.

-

Tissue Distribution: At the end of the study, various tissues (e.g., liver, kidney, spleen) can be harvested to assess tissue distribution.

-

Urine and Feces Collection: To identify excretion pathways and metabolites.

Bioanalytical Method

-

Sample Preparation: Extraction of the analyte and its potential metabolites from the biological matrix (plasma, tissue homogenates, etc.).

-

Analytical Technique: A sensitive and specific analytical method, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS), is essential for the quantification of this compound and its metabolites.

The following diagram illustrates a typical experimental workflow for such a study.

Caption: Experimental workflow for in vivo stability and metabolism studies.

Quantitative Data Summary

As of the latest literature review, specific quantitative data on the in vivo stability and metabolism of this compound is not available. The tables below are provided as templates for the presentation of such data once it becomes available through empirical studies.

Table 1: Pharmacokinetic Parameters of this compound (Template)

| Parameter | Route of Administration | Dose (mg/kg) | Value | Units |

| Half-life (t½) | IV | hours | ||

| PO | hours | |||

| Cmax | IV | ng/mL | ||

| PO | ng/mL | |||

| Tmax | IV | hours | ||

| PO | hours | |||

| AUC(0-t) | IV | ngh/mL | ||

| PO | ngh/mL | |||

| Clearance (CL) | IV | mL/h/kg | ||

| Volume of Distribution (Vd) | IV | L/kg | ||

| Bioavailability (F%) | PO | % |

Table 2: Metabolite Profiling of this compound (Template)

| Metabolite | Matrix | Method of Detection | Relative Abundance (%) |

| Thymine | Plasma | LC-MS/MS | |

| Urine | LC-MS/MS | ||

| Unknown Metabolite 1 | Plasma | LC-MS/MS | |

| Urine | LC-MS/MS |

Conclusion and Future Directions

The in vivo stability and metabolism of this compound represent a significant knowledge gap in the field of nucleoside analogue research and development. While its structural similarity to the well-characterized beta anomer allows for informed predictions, dedicated pharmacokinetic and metabolic studies are imperative. Future research should focus on conducting rigorous in vivo studies to quantify the pharmacokinetic parameters of this compound, identify its metabolic products, and elucidate the enzymatic pathways involved in its biotransformation. Such data will be invaluable for assessing its potential as a therapeutic agent or as a component of nucleic acid-based therapies.

References

- 1. Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Conserved 5-methyluridine tRNA modification modulates ribosome translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Methyluridine - Wikipedia [en.wikipedia.org]

- 7. Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]

Alpha-5-Methyluridine as a purine nucleoside analog.

An In-depth Technical Guide to α-5-Methyluridine: A Pyrimidine (B1678525) Nucleoside Analog

Abstract

This technical guide provides a comprehensive overview of α-5-methyluridine, a pyrimidine nucleoside analog. It is imperative to clarify from the outset that α-5-methyluridine is a pyrimidine , not a purine (B94841), nucleoside analog. This distinction is fundamental to understanding its biochemical behavior and therapeutic potential. This document details its chemical structure, mechanism of action, potential therapeutic applications, and relevant experimental data and protocols for researchers, scientists, and professionals in drug development.

Introduction: Correcting the Classification

Nucleosides are fundamental building blocks of nucleic acids, DNA and RNA. They are composed of a nucleobase (a nitrogenous base) and a five-carbon sugar (ribose or deoxyribose). Nucleobases are classified into two main groups: purines (adenine and guanine) and pyrimidines (cytosine, thymine, and uracil).

α-5-Methyluridine belongs to the pyrimidine family. Its core structure is uridine, which consists of the pyrimidine base uracil (B121893) linked to a ribose sugar. The "5-methyl" designation indicates the presence of a methyl group at the fifth position of the uracil ring, making the base 5-methyluracil, which is chemically identical to thymine. The "α" configuration refers to the stereochemistry of the anomeric carbon of the ribose sugar, a less common configuration than the naturally occurring β-anomers.

Mechanism of Action and Therapeutic Potential

As a nucleoside analog, α-5-methyluridine can interfere with nucleic acid synthesis and function. Its primary proposed mechanism of action involves its incorporation into viral or cellular RNA, leading to chain termination or dysfunctional RNA molecules. The presence of the methyl group on the uracil base can also affect the recognition and processing of the nucleic acid by various enzymes.

While research is ongoing, potential therapeutic applications of α-5-methyluridine and its derivatives are being explored in the following areas:

-

Antiviral Activity: Nucleoside analogs are a cornerstone of antiviral therapy. α-5-methyluridine has been investigated for its potential to inhibit the replication of various viruses.

-

Anticancer Activity: By incorporating into the RNA of rapidly dividing cancer cells, α-5-methyluridine may disrupt cellular processes and induce apoptosis.

Quantitative Data

The following table summarizes key quantitative data related to the biological activity of α-5-methyluridine.

| Parameter | Value | Assay/System | Reference |

| IC₅₀ (Antiviral) | Data not readily available in public sources | Various viral replication assays | N/A |

| CC₅₀ (Cytotoxicity) | Data not readily available in public sources | Various cell viability assays | N/A |

| Ki (Enzyme Inhibition) | Data not readily available in public sources | Specific enzyme inhibition assays | N/A |

It is important to note that specific quantitative data for α-5-methyluridine is not widely available in publicly accessible literature, highlighting a potential area for further research.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of nucleoside analogs. Below are generalized methodologies for key experiments.

Synthesis of α-5-Methyluridine

A common method for the synthesis of nucleoside analogs is the Vorbrüggen glycosylation.

Caption: Workflow for the synthesis of α-5-methyluridine.

Protocol:

-

Silylation of the Nucleobase: 5-Methyluracil is treated with a silylating agent, such as hexamethyldisilazane (B44280) (HMDS), to protect the reactive protons.

-

Glycosylation Reaction: The silylated 5-methyluracil is reacted with a protected ribose derivative (the glycosyl donor) in the presence of a Lewis acid catalyst. The choice of catalyst and reaction conditions can influence the anomeric selectivity (α vs. β).

-

Deprotection: The protecting groups on the ribose sugar are removed.

-

Purification: The final product is purified using techniques like column chromatography to isolate the α-anomer.

In Vitro Antiviral Assay

This workflow outlines a typical plaque reduction assay to determine antiviral efficacy.

Caption: Workflow for an in vitro antiviral plaque reduction assay.

Protocol:

-

Cell Seeding: Host cells susceptible to the virus of interest are seeded in multi-well plates and allowed to form a confluent monolayer.

-

Infection: The cell monolayers are infected with a standardized amount of virus.

-

Treatment: The infected cells are treated with various concentrations of α-5-methyluridine.

-

Incubation: The plates are incubated to allow for viral replication and plaque formation.

-

Quantification: The cells are fixed and stained, and the number of viral plaques is counted for each drug concentration.

-

Data Analysis: The concentration of α-5-methyluridine that inhibits plaque formation by 50% (IC₅₀) is calculated.

Signaling Pathway Considerations

The interaction of α-5-methyluridine with cellular metabolism is a key aspect of its activity. The following diagram illustrates the general pathway for nucleoside analog activation.

Caption: General metabolic activation pathway for nucleoside analogs.

Explanation:

For α-5-methyluridine to become active, it must be phosphorylated by cellular kinases. It is first converted to the monophosphate, then the diphosphate, and finally the triphosphate form. This active triphosphate can then be recognized by viral or cellular polymerases and incorporated into growing RNA chains, or it can act as a competitive inhibitor of the natural nucleoside triphosphate.

Conclusion

α-5-Methyluridine is a pyrimidine nucleoside analog with potential for development as an antiviral or anticancer agent. A thorough understanding of its chemical nature, mechanism of action, and metabolic activation is essential for its rational design and application in therapeutic contexts. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to further investigate the properties and potential of this compound. Future studies are needed to establish a more comprehensive quantitative profile of α-5-methyluridine's biological activities.

The Role of Alpha-5-Methyluridine in RNA Modification Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-5-methyluridine (m5U), also known as ribothymidine, is a post-transcriptional RNA modification found across all domains of life.[1] While it is one of the most common modifications in cellular RNA, its functional significance is an active area of research with profound implications for RNA stability, protein translation, and immunogenicity.[1][2] This technical guide provides an in-depth overview of the role of m5U in RNA modification studies, with a focus on its synthesis, experimental detection, and its impact on RNA therapeutics. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the core knowledge required to investigate and leverage this critical RNA modification.

Physicochemical Properties and Biological Functions

The addition of a methyl group to the C5 position of the uridine (B1682114) base alters its chemical properties, enhancing the hydrophobicity of the RNA major groove and promoting base stacking with adjacent nucleotides.[3][4] This modification is particularly abundant in the T-loop of transfer RNAs (tRNAs), where it plays a crucial role in stabilizing the tertiary structure of the molecule.[1][4]

The enzymes responsible for m5U formation have been identified in various organisms: TRMT2A and TRMT2B in mammals, Trm2p in Saccharomyces cerevisiae, and TrmA in Escherichia coli.[5][6] Beyond its structural role in tRNAs, recent studies have highlighted the presence and functional importance of m5U in messenger RNAs (mRNAs) and self-amplifying RNAs (saRNAs), particularly in the context of therapeutic applications.[7][8]

Incorporation of m5U into in vitro transcribed (IVT) mRNA has been shown to modulate protein expression and reduce the innate immune response.[9][10] This has significant implications for the development of mRNA-based vaccines and therapeutics, where controlling immunogenicity and enhancing protein production are paramount.

Quantitative Data on the Effects of 5-Methyluridine (B1664183) Modification

The following tables summarize key quantitative findings from studies investigating the impact of m5U on gene expression and immunogenicity.

| RNA Type | Reporter Gene | Delivery Method | In Vivo Model | Key Finding | Fold Change (vs. Unmodified) | Time Point | Reference |

| saRNA | Luciferase | LNP | C57BL/6 mice | Increased and prolonged expression | ~4-5 fold higher | Days 14 and 17 | [11] |

Table 1: Effect of 5-Methyluridine on In Vivo Gene Expression

| RNA Type | Antigen | In Vivo Model | Immune Response Metric | Key Finding | Result (vs. Unmodified) | Reference |

| saRNA | Ovalbumin | C57BL/6 mice | Antigen-specific IgG titers | Weaker humoral response | Considerably weaker | [11] |

Table 2: Immunogenicity of 5-Methyluridine Modified saRNA

| IVT-mRNA Modification | Cell Type | Cytokine | Key Finding | Fold Change (vs. Unmodified) | Reference |

| Pseudouridine (Ψ) | Primary human macrophages | TNF-α | Significantly high secretion | - | [10] |

| 5-methylcytidine (B43896) (5meC) | Primary human macrophages | TNF-α | Significantly high secretion | - | [10] |

| Unmodified | Primary human macrophages | TNF-α, IL-6, IFN-β | Highest level of secretion | - | [10] |

Table 3: Impact of Uridine Modifications on Cytokine Induction in Human Macrophages

Experimental Protocols

This section provides detailed methodologies for key experiments involving the study of m5U.

Enzymatic Incorporation of 5-Methyluridine into RNA via In Vitro Transcription (IVT)

This protocol describes the synthesis of m5U-containing RNA using T7 RNA polymerase.

Materials:

-

Linearized DNA template containing a T7 promoter upstream of the sequence of interest

-

T7 RNA polymerase

-

Reaction Buffer (10x)

-

Ribonucleoside triphosphates (NTPs): ATP, GTP, CTP, and 5-methyluridine triphosphate (m5UTP)

-

RNase inhibitor

-

DNase I (RNase-free)

-

Nuclease-free water

Procedure:

-

Reaction Setup: In a nuclease-free tube, assemble the following components at room temperature in the specified order:

-

Nuclease-free water to a final volume of 20 µL

-

10x Reaction Buffer (2 µL)

-

ATP, GTP, CTP (2 µL of 100 mM stock each)

-

m5UTP (2 µL of 100 mM stock)

-

Linearized DNA template (1 µg)

-

RNase inhibitor (1 µL)

-

T7 RNA polymerase (2 µL)

-

-

Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2-4 hours.

-

DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes.

-

RNA Purification: Purify the transcribed RNA using a suitable RNA purification kit or by phenol-chloroform extraction followed by ethanol (B145695) precipitation.

-

Quantification and Quality Control: Determine the concentration and purity of the synthesized RNA using a spectrophotometer (A260/A280 ratio). Analyze the integrity of the RNA transcript by gel electrophoresis on a denaturing agarose (B213101) gel.[12][13]

Detection of 5-Methyluridine in RNA using FICC-Seq

Fluorouracil-Induced Catalytic Crosslinking and Sequencing (FICC-Seq) is a method to identify the targets of m5U methyltransferases like TRMT2A.[4][7][14]

Principle: Cells are treated with 5-fluorouracil (B62378) (5-FU), a uracil (B121893) analog. The cellular machinery metabolizes 5-FU into 5-fluorouridine (B13573) triphosphate (FUTP), which is incorporated into newly synthesized RNA. The m5U methyltransferase (e.g., TRMT2A) recognizes the 5-FU-containing RNA as a substrate but becomes covalently trapped on the RNA due to the fluorine atom, forming a stable protein-RNA crosslink. These crosslinked complexes are then immunoprecipitated, and the associated RNA is sequenced to identify the enzyme's targets at single-nucleotide resolution.

Methodology Overview:

-

Cell Culture and 5-FU Treatment: Culture cells of interest and treat with 5-fluorouracil for a defined period to allow for its incorporation into nascent RNA.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the lysate to shear the RNA into smaller fragments.

-

Immunoprecipitation: Use an antibody specific to the m5U methyltransferase (e.g., anti-TRMT2A) to immunoprecipitate the crosslinked protein-RNA complexes.

-

RNA Trimming and Ligation: Trim the RNA fragments and ligate adapters to the 3' and 5' ends.

-

Reverse Transcription and cDNA Library Preparation: Perform reverse transcription to generate cDNA. During this step, the crosslinked protein often causes the reverse transcriptase to stall or misincorporate nucleotides at the crosslinking site. Prepare a sequencing library from the resulting cDNA.

-

High-Throughput Sequencing and Data Analysis: Sequence the cDNA library and analyze the data to identify the sites of crosslinking, which correspond to the locations of m5U modification.

Mapping 5-Methyluridine Sites with miCLIP-seq

Methylation individual-nucleotide-resolution cross-linking and immunoprecipitation (miCLIP) is another powerful technique for mapping RNA modifications at high resolution.[15][16]

Principle: miCLIP utilizes UV irradiation to crosslink RNA-binding proteins, including RNA methyltransferases, to their target RNA molecules. Following immunoprecipitation of the protein of interest, the crosslinked RNA is subjected to reverse transcription, which often results in truncations or mutations at the crosslinking site. These signatures are then identified by high-throughput sequencing.

Methodology Overview:

-

UV Crosslinking: Irradiate cultured cells with UV light to induce covalent crosslinks between proteins and RNA.

-

Cell Lysis and RNA Fragmentation: Lyse the cells and partially digest the RNA to generate fragments of a suitable size for sequencing.

-

Immunoprecipitation: Use an antibody targeting the m5U methyltransferase to immunoprecipitate the protein-RNA complexes.

-

RNA End-Labeling and Adapter Ligation: Dephosphorylate the 3' ends of the RNA fragments and ligate a 3' adapter. Radiolabel the 5' ends with 32P and ligate a 5' adapter.

-

SDS-PAGE and Membrane Transfer: Separate the protein-RNA complexes by SDS-PAGE and transfer them to a nitrocellulose membrane.

-

RNA Isolation: Excise the portion of the membrane corresponding to the size of the protein-RNA complex and recover the RNA.

-

Reverse Transcription and cDNA Library Preparation: Perform reverse transcription to generate cDNA, which is then circularized and amplified to create a sequencing library.

-

Sequencing and Analysis: Sequence the library and analyze the data to identify the positions of reverse transcription stops or mutations, which pinpoint the m5U sites.

Visualization of Workflows and Pathways

The following diagrams illustrate key experimental workflows and conceptual pathways related to m5U research.

Caption: Workflow for enzymatic synthesis and detection of m5U-modified RNA.

Caption: Impact of m5U modification on translation and immunogenicity.

Caption: Hypothesized role of m5U in the hypoxia signaling pathway in cancer.

Conclusion

This compound is a fundamentally important RNA modification with far-reaching implications for basic research and therapeutic development. Its role in stabilizing RNA structure, enhancing protein translation, and mitigating innate immune responses positions it as a key modification for the design of next-generation RNA-based drugs and vaccines. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to delve into the study of m5U and unlock its full potential in their respective fields. Further investigation into the precise molecular mechanisms by which m5U exerts its effects will undoubtedly pave the way for novel therapeutic strategies and a deeper understanding of RNA biology.

References

- 1. researchgate.net [researchgate.net]

- 2. RNA modifications: importance in immune cell biology and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. FICC-Seq: a method for enzyme-specified profiling of methyl-5-uridine in cellular RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the Impact of mRNA Modifications on Translation Efficiency and Immune Tolerance to Self-Antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. genscript.com [genscript.com]

- 7. researchgate.net [researchgate.net]

- 8. Methylated guanosine and uridine modifications in S. cerevisiae mRNAs modulate translation elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determining mRNA stability by metabolic RNA labeling and chemical nucleoside conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. In vitro transcription of guide RNAs and 5'-triphosphate removal [protocols.io]

- 14. academic.oup.com [academic.oup.com]

- 15. miCLIP-seq - Profacgen [profacgen.com]

- 16. Mapping m6A at individual-nucleotide resolution using crosslinking and immunoprecipitation (miCLIP) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Alpha-5-Methyluridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Alpha-5-Methyluridine, a modified pyrimidine (B1678525) nucleoside. The information presented herein is intended to support research and development activities, offering detailed data, experimental methodologies, and conceptual visualizations to facilitate a deeper understanding of this compound.

Core Physicochemical Properties

This compound, also known as 1-(alpha-D-Ribofuranosyl)thymine, is a stereoisomer of the more common beta-anomer, 5-Methyluridine (Ribothymidine). Its distinct spatial arrangement influences its biological activity and physical characteristics. The quantitative physicochemical data for this compound and its beta-anomer are summarized below.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₄N₂O₆ | [1][2] |

| Molecular Weight | 258.23 g/mol | [1][3][4] |

| Appearance | White crystalline solid/powder | [2][3] |

| Melting Point | 183-185 °C | [3][5] |

| pKa | 9.2 - 9.68 | [4][6] |

| LogP | -1.6 to -2.54 | [7][8] |

| UV/Vis. (λmax) | 267 nm | [2][9] |

| Purity | ≥95.0% to ≥98% | [1][2] |

| Storage Temperature | -20°C | [2][9] |

| Stability | ≥ 4 years at -20°C | [2][9] |

Solubility Specifications

The solubility of 5-Methyluridine has been determined in various common laboratory solvents. These values are crucial for the preparation of stock solutions and experimental assays.

| Solvent | Solubility | References |

| Dimethyl Sulfoxide (DMSO) | ~10 - 55 mg/mL | [2][10][11] |

| Dimethylformamide (DMF) | ~16 mg/mL | [2][9] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~5 mg/mL | [2][9] |

Experimental Protocols

Detailed methodologies are essential for the replication of experimental results and for the development of new analytical procedures.

3.1. Preparation of Stock Solutions

A standardized protocol for the preparation of stock solutions is critical for ensuring consistency in experimental outcomes.

-

Organic Solvents (DMSO, DMF):

-

Weigh the desired amount of this compound crystalline solid.

-

Add the solvent of choice (e.g., DMSO or dimethyl formamide).

-

To enhance dissolution, the solution can be purged with an inert gas.[2] Sonication is also recommended to ensure the compound is fully dissolved.[11]

-

For biological experiments, further dilutions from this stock solution into aqueous buffers or isotonic saline should be performed.[2] It is important to ensure that the final concentration of the organic solvent is insignificant to avoid physiological effects.[2]

-

-

Aqueous Buffers (PBS, pH 7.2):

3.2. Determination of Physicochemical Parameters

The characterization of nucleoside analogs relies on a suite of analytical techniques.

-

Quantum Mechanical pKa Calculation:

-

The pKa values of modified nucleobases can be determined through ab initio quantum mechanical calculations.[6]

-

A common method involves using a B3LYP density functional with a 6-31+G(d,p) basis set.[6][12]

-

An implicit-explicit solvation system is employed to model the aqueous environment.[6][12] This method has shown good correspondence with experimental values for nucleosides.[6]

-

-

Structural and Conformational Analysis:

Visualized Workflows and Pathways

4.1. Synthesis and Purification Workflow

The chemical synthesis of 5-Methyluridine provides a source of the compound for research purposes. A general workflow for its synthesis and purification is outlined below.

Caption: A generalized workflow for the chemical synthesis of 5-Methyluridine.

4.2. Biological Role and Therapeutic Interaction

5-Methyluridine is a naturally occurring modification in RNA, particularly tRNA, where it plays a role in stabilizing the structure.[14][15] It has also been shown to enhance the antitumor activity of chemotherapeutic agents like 5-fluorouracil.[9]

Caption: Role of 5-Methyluridine in tRNA maturation and therapeutic enhancement.

References

- 1. This compound - CD BioGlyco [bioglyco.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. alignchemical.com [alignchemical.com]

- 4. 5-Methyluridine | C10H14N2O6 | CID 445408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 5-Methyluridine (Standard) | C10H14N2O6 | CID 6618663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Modomics - A Database of RNA Modifications [genesilico.pl]

- 9. caymanchem.com [caymanchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. 5-Methyluridine | Endogenous Metabolite | TargetMol [targetmol.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. [Synthesis, conformation, and spectroscopy of nucleoside analogues concerning their antiviral activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 5-Methyluridine - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

α-5-Methyluridine in Antiviral Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ever-evolving landscape of viral diseases necessitates a continuous search for novel antiviral agents. Nucleoside analogs have historically been a cornerstone of antiviral therapy, effectively inhibiting viral replication by acting as fraudulent substrates for viral polymerases. Within this class of compounds, modifications of the pyrimidine (B1678525) ring have yielded potent and selective antiviral drugs. This technical guide focuses on α-5-methyluridine and its derivatives, exploring their potential as antiviral agents. While the alpha anomer is less common in biological systems compared to the beta anomer (ribothymidine), the exploration of its unique stereochemistry and that of related 5-substituted uridine (B1682114) analogs is a pertinent area of antiviral research. This document provides a comprehensive overview of the synthesis, mechanism of action, and antiviral activity of 5-methyluridine (B1664183) and its analogs, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Synthesis of 5-Methyluridine Derivatives

The synthesis of 5-methyluridine, also known as ribothymidine, and its derivatives is a critical step in their evaluation as potential antiviral agents. One established method involves the conversion of a mixture of alpha and beta-anomers of tetra-O-acylribofuranose to tri-O-acyl-β-ribothymidine, which is then further processed to yield the desired beta-thymidine. Another common approach starts from uridine, which is converted to 5-methyluridine. A specific example of synthesis involves treating a protected uridine derivative with ethanolic ammonia (B1221849) to yield 5-methyluridine.[1] The synthesis of stavudine (B1682478) (d4T), an anti-HIV drug, can also be achieved from 5-methyluridine through a process involving a metal reductive elimination of halo-acyloxy derivatives of 5-methyluridine.[2]

Mechanism of Antiviral Action

The primary mechanism by which 5-substituted uridine and deoxyuridine analogs exert their antiviral effect is through the inhibition of viral DNA or RNA synthesis.[3] This process can be broken down into several key steps:

-

Cellular Uptake and Phosphorylation: The nucleoside analog is transported into the host cell. Inside the cell, it is phosphorylated by both host and viral kinases to its active triphosphate form. For many herpesviruses, the initial phosphorylation is efficiently catalyzed by a virus-encoded thymidine (B127349) kinase, which provides a degree of selectivity for infected cells.[4][5][6]

-

Competitive Inhibition of Viral Polymerase: The triphosphate analog, being structurally similar to the natural deoxyribonucleoside triphosphates (dNTPs), competes for the active site of the viral DNA or RNA polymerase.[4][6]

-

Incorporation into the Viral Genome: The viral polymerase incorporates the nucleoside analog into the growing viral DNA or RNA chain.

-

Chain Termination or Defective Genome Production: Once incorporated, the analog can lead to premature chain termination if it lacks the necessary 3'-hydroxyl group for the addition of the next nucleotide.[6] Alternatively, the presence of the modified base can disrupt the normal conformation of the nucleic acid, leading to a dysfunctional genome and the production of non-infectious viral particles.[7][8] For instance, the bulky iodine atom in 5-iododeoxyuridine can cause steric hindrance and base pairing errors.[8]

The following diagram illustrates the general mechanism of action for 5-substituted deoxyuridine analogs against DNA viruses.

Caption: Mechanism of action of 5-substituted deoxyuridine analogs.

Antiviral Activity of 5-Substituted Uridine Derivatives

A number of 5-substituted uridine and deoxyuridine derivatives have demonstrated significant antiviral activity against a range of viruses, particularly those in the herpesvirus family. The nature of the substituent at the C-5 position of the pyrimidine ring is a key determinant of antiviral potency and spectrum.

Anti-Herpesvirus Activity

Several 5-substituted 2'-deoxyuridine (B118206) analogs have shown potent activity against Herpes Simplex Virus (HSV) types 1 and 2, Varicella-Zoster Virus (VZV), and Human Cytomegalovirus (HCMV). For instance, 5-iodo-, 5-ethynyl-, and 5-propynyl-2'-pyrimidinone deoxyribonucleosides exhibit strong anti-HSV activity.[9] The antiviral action of these compounds is often dependent on the virus-encoded thymidine kinase for their initial phosphorylation.[9] Analogs with a C-C double bond in the 5-substituent that is in conjugation with the pyrimidine ring have been found to be more potent antiviral drugs.[4]

The following table summarizes the in vitro antiviral activity of selected 5-substituted uridine derivatives against various herpesviruses.

| Compound | Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| (±)-5-(p-Tolylamino)-5'-noraristeromycin | Varicella-Zoster Virus (TK-) | HEL | Plaque Reduction | 48.89 | >100 | >2.0 | [10] |

| (±)-5-(p-Tolylamino)-5'-noraristeromycin | Human Cytomegalovirus (AD-169) | HEL | Plaque Reduction | 76.47 | >100 | >1.3 | [10] |

| (±)-5-(p-Tolylamino)-5'-noraristeromycin | Human Cytomegalovirus (Davis) | HEL | Plaque Reduction | 40.90 | >100 | >2.4 | [10] |

Anti-HIV Activity

Derivatives of 5-substituted uracil (B121893) have also been investigated for their potential to inhibit Human Immunodeficiency Virus (HIV). Some uracil derivatives have been designed as HIV capsid protein inhibitors.[11] For example, 2',3'-isopropylidene-5-iodouridine has been shown to suppress HIV-1 replication.[12] Additionally, certain C-5 alkynyl pyrimidine nucleoside analogs have demonstrated marginal inhibitory activity against HIV-1 and HIV-2.[13]

The table below presents the anti-HIV activity of a selected 5-substituted uridine derivative.

| Compound | Virus Strain | Cell Line | Assay Type | IC50 (µg/mL) | Reference |

| meta-chloro substituted uracil derivative (9a) | HIV-1 | TZM-bl | p24 antigen | 62.5 | [11] |

Experimental Protocols

The evaluation of antiviral compounds requires standardized and reproducible experimental protocols. The following sections detail the methodologies for key assays used to determine the antiviral efficacy and cytotoxicity of 5-methyluridine derivatives.

Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying the infectivity of a lytic virus and determining the efficacy of an antiviral agent.[14][15]

Principle: This assay measures the ability of a compound to reduce the formation of plaques, which are localized areas of cell death caused by viral replication in a cell monolayer. The concentration of the antiviral agent that reduces the number of plaques by 50% is known as the 50% inhibitory concentration (IC50) or effective concentration (EC50).[14]

Protocol:

-

Cell Seeding: Seed susceptible host cells in multi-well plates to form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of the test compound in a suitable cell culture medium.

-

Infection: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) in the presence of the various concentrations of the test compound. A virus-only control and a cell-only control are included.

-

Adsorption: Incubate the plates for a period to allow for viral attachment and entry into the cells.

-

Overlay: After the adsorption period, remove the virus-compound mixture and add a semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose). This overlay restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Fixation and Staining: Fix the cells with a fixative solution (e.g., 10% formalin) and then stain with a dye (e.g., crystal violet) to visualize the plaques.

-

Plaque Counting and Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated for each compound concentration relative to the virus control. The EC50 value is then determined from the dose-response curve.[16]

The following diagram outlines the workflow of a typical plaque reduction assay.

Caption: Workflow for a Plaque Reduction Assay.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of an antiviral compound to ensure that the observed antiviral effect is not due to the killing of the host cells. The MTT assay is a widely used colorimetric assay to measure cell viability.[17]

Principle: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. This reduction is carried out by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a specific density.

-

Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

The workflow for an MTT cytotoxicity assay is depicted in the following diagram.

Caption: Workflow for an MTT Cytotoxicity Assay.

Conclusion

The exploration of α-5-methyluridine and, more broadly, 5-substituted uridine derivatives continues to be a promising avenue in the quest for novel antiviral therapies. The ability of these nucleoside analogs to be selectively activated in virus-infected cells and to effectively inhibit viral replication by targeting viral polymerases underscores their therapeutic potential. While significant research has focused on the more common β-anomers, the unique structural features of α-anomers may offer new opportunities for drug design. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working in this critical field. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to translate the promising in vitro findings into clinically effective antiviral agents.

References

- 1. 5-Methyluridine synthesis - chemicalbook [chemicalbook.com]

- 2. US5608049A - Preparation of d4T from 5-methyluridine - Google Patents [patents.google.com]

- 3. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Possible molecular basis for antiviral activity of certain 5-substituted deoxyuridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative Structure–Activity Relationship in the Series of 5-Ethyluridine, N2-Guanine, and 6-Oxopurine Derivatives with Pronounced Anti-Herpetic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. What is the mechanism of Idoxuridine? [synapse.patsnap.com]

- 9. Anti-herpes simplex virus activity of 5-substituted 2-pyrimidinone nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Uracil derivatives as HIV-1 capsid protein inhibitors: design, in silico, in vitro and cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nucleoside Analog 2′,3′-Isopropylidene-5-Iodouridine as Novel Efficient Inhibitor of HIV-1 [mdpi.com]

- 13. Synthesis, cytostatic and anti-HIV evaluations of the new unsaturated acyclic C-5 pyrimidine nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. bioagilytix.com [bioagilytix.com]

- 16. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]